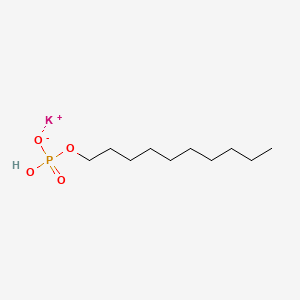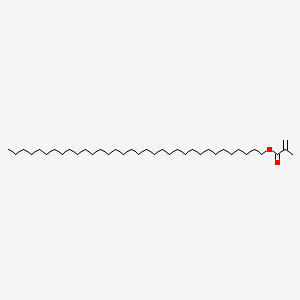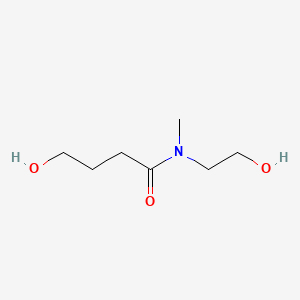
Phosphoric acid, monodecyl ester, potassium salt
概要
説明
Phosphoric acid, monodecyl ester, potassium salt is a chemical compound with the molecular formula C10H22KO4P. It is also known as potassium decyl hydrogen phosphate. This compound is a type of ester derived from phosphoric acid and decyl alcohol, with potassium as the counterion. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Phosphoric acid, monodecyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with decyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
H3PO4+C10H21OH→C10H21OPO3H2
The resulting ester is then neutralized with potassium hydroxide to form the potassium salt:
C10H21OPO3H2+KOH→C10H21OPO3K+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Phosphoric acid, monodecyl ester, potassium salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, resulting in the formation of phosphoric acid and decyl alcohol.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Phosphoric acid and decyl alcohol.
Substitution: Various substituted phosphoric acid esters.
Oxidation and Reduction: Oxidized or reduced forms of the ester.
科学的研究の応用
Phosphoric acid, monodecyl ester, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersing agents.
作用機序
The mechanism of action of phosphoric acid, monodecyl ester, potassium salt involves its interaction with various molecular targets. As an amphiphilic compound, it can integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in the study of membrane-associated processes and in the formulation of drug delivery systems. The compound can also act as a surfactant, reducing surface tension and stabilizing emulsions.
類似化合物との比較
Phosphoric acid, monodecyl ester, potassium salt can be compared with other similar compounds, such as:
- Phosphoric acid, monoethyl ester, potassium salt
- Phosphoric acid, monobutyl ester, potassium salt
- Phosphoric acid, monooctyl ester, potassium salt
Uniqueness
The uniqueness of this compound lies in its specific alkyl chain length (decyl group), which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to shorter or longer alkyl chain esters.
特性
CAS番号 |
68427-32-7 |
|---|---|
分子式 |
C10H23KO4P |
分子量 |
277.36 g/mol |
IUPAC名 |
potassium;decyl hydrogen phosphate |
InChI |
InChI=1S/C10H23O4P.K/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H2,11,12,13); |
InChIキー |
KFLQSQWIYPTJSM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(=O)(O)[O-].[K+] |
正規SMILES |
CCCCCCCCCCOP(=O)(O)O.[K] |
Key on ui other cas no. |
68427-32-7 |
物理的記述 |
Liquid |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine](/img/structure/B3193081.png)













